1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives have been used in the synthesis of various pharmacologically important heterocyclic skeletons . These compounds have shown diverse biological and pharmacological activities due to their similarities with many natural and synthetic molecules with known biological activities .
Mode of Action
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . It is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .
Biochemical Pathways
Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol, offering many well-known versatile synthetic tools in organic synthesis .
Pharmacokinetics
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .
Result of Action
Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that benzotriazole is highly stable , which suggests that it may maintain its efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step reactions. One common method involves the coupling of 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines, followed by displacement of the benzotriazole with ammonia and cyclization of the resulting monoacyl aminals using ammonium acetate in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and UV filters.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and UV filter.
Pyrazole: Widely used in medicinal chemistry for its anti-inflammatory and analgesic properties.
Benzodioxane: Investigated for its potential therapeutic applications in treating neurological disorders.
Uniqueness
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is unique due to its combination of benzotriazole, pyrazole, and benzodioxane moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c30-24(29-20-9-5-4-8-19(20)25-27-29)18-15-28(17-6-2-1-3-7-17)26-23(18)16-10-11-21-22(14-16)32-13-12-31-21/h1-11,14-15H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWYESNXKRYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)N4C5=CC=CC=C5N=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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